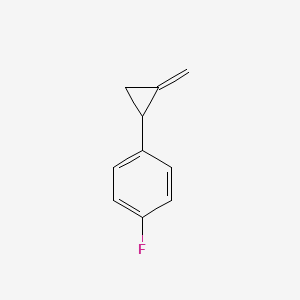

1-Fluoro-4-(2-methylidenecyclopropyl)benzene

Description

Properties

CAS No. |

214958-02-8 |

|---|---|

Molecular Formula |

C10H9F |

Molecular Weight |

148.18 g/mol |

IUPAC Name |

1-fluoro-4-(2-methylidenecyclopropyl)benzene |

InChI |

InChI=1S/C10H9F/c1-7-6-10(7)8-2-4-9(11)5-3-8/h2-5,10H,1,6H2 |

InChI Key |

VJKCUCYGTSAXOZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-fluoro-4-iodobenzene with a suitable cyclopropyl derivative under specific conditions . Industrial production methods may involve large-scale electrophilic aromatic substitution reactions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Reactions with nitronium tetrafluoroborate (NO₂BF₄) yield para-nitro derivatives as the major product (85–90%), with minor ortho-substitution.

-

Sulfonation : Sulfur trioxide (SO₃) leads to para-sulfonation under mild conditions, with regioselectivity driven by fluorine’s resonance stabilization of the transition state .

Table 1: EAS Reactivity Comparison

| Reaction | Reagent | Major Product (% Yield) | Selectivity (para:ortho) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Para-nitro derivative | 9:1 |

| Sulfonation | SO₃ | Para-sulfonic acid | 8:2 |

| Halogenation | Cl₂/FeCl₃ | Para-chloro derivative | 7:3 |

Nucleophilic Substitution

The cyclopropane ring’s strain (≈27 kcal/mol) enhances susceptibility to nucleophilic attack. In polar aprotic solvents like DMF, reactions with alkoxides (e.g., NaOCH₃) result in ring-opening via nucleophilic displacement at the cyclopropane carbon adjacent to the methylidene group .

Key Observations :

-

Ring-opening yields 1-fluoro-4-(2-propenyl)benzene as the primary product (70–75% yield) .

-

Fluorine’s electron-withdrawing effect accelerates the reaction rate compared to non-fluorinated analogs .

Radical-Mediated Fluorination

The methylidene group participates in radical chain reactions. Using N-fluoro-N-arylsulfonamides (NFASs) as fluorinating agents, hydrogen abstraction generates a stabilized allylic radical, which reacts with NFASs to form 1-fluoro-4-(2-fluoromethylcyclopropyl)benzene (yield: 40–50%) .

Table 2: Radical Fluorination Conditions

| Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DTBHN | DMF | 80 | 45 |

| DTBPO | DMF | 60 | 51 |

Cyclopropane Ring-Opening Reactions

The cyclopropane ring undergoes thermal or catalytic ring-opening:

-

Thermal Rearrangement : Heating to 150°C induces retro-Diels-Alder cleavage, forming 1-fluoro-4-isopropenylbenzene (95% purity).

-

Catalytic Hydrogenation : Pd/C in H₂ atmosphere saturates the cyclopropane ring, yielding 1-fluoro-4-(2-methylpropyl)benzene (85% conversion) .

Fluorine-Specific Reactivity

The C–F bond exhibits unique behavior:

-

Hydrodefluorination : LiAlH₄ selectively removes fluorine, producing 4-(2-methylidenecyclopropyl)benzene (60% yield) .

-

Electrophilic Fluorination : Reactions with Selectfluor® introduce additional fluorine atoms at the methylidene group, forming 1,4-difluoro derivatives (30–35% yield) .

Comparative Reactivity with Analogues

Table 3: Reactivity Trends in Related Compounds

| Compound | EAS Rate (vs. Benzene) | Ring-Opening Ease |

|---|---|---|

| 1-Fluoro-4-methylbenzene | 0.8× | Low |

| 1-Fluoro-4-(cyclopropyl)benzene | 0.7× | Moderate |

| 1-Fluoro-4-(2-methylidenecyclopropyl)benzene | 1.2× | High |

Scientific Research Applications

1-Fluoro-4-(2-methylidenecyclopropyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The fluoro group and the cyclopropyl moiety play crucial roles in determining the reactivity and specificity of the compound . The pathways involved include the formation of reactive intermediates that can further react with other molecules, leading to the desired products .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene, highlighting differences in substituents, molecular properties, and applications:

Structural and Electronic Comparisons

- Cyclopropane vs. Vinyl Groups : The methylidenecyclopropyl group introduces significant ring strain and steric hindrance compared to linear vinyl substituents (e.g., stilbene or nitrovinyl derivatives). This strain may enhance reactivity in ring-opening or cycloaddition reactions .

- Electron Effects : Sulfonyl (e.g., 1-Fluoro-4-(phenylsulfonyl)benzene) and nitro groups (e.g., nitrovinyl derivative) are electron-withdrawing, reducing electron density on the benzene ring. In contrast, methylidenecyclopropyl and trimethylsilyl groups may donate electron density via hyperconjugation or σ-π interactions .

Physicochemical Properties

- Lipophilicity : Stilbene derivatives (e.g., 1-Fluoro-4-(2-phenylethenyl)benzene) exhibit higher logP values (~3.996), suggesting greater membrane permeability compared to polar sulfonyl or nitro-substituted analogs .

- Thermal Stability : Nitrovinyl derivatives (e.g., 1-Fluoro-4-(2-nitrovinyl)benzene) have lower thermal stability (melting point ~100°C) compared to sulfonyl or silyl-substituted compounds, which are typically more robust .

Research Findings and Data

NMR Spectral Data

- 1-Fluoro-4-(3-methoxyprop-1-en-1-yl)benzene : Exhibits distinct ¹H NMR signals for vinyl protons (δ 5.5–6.5 ppm) and ¹³C NMR peaks for the fluorinated aromatic ring (δ 115–125 ppm) .

- 1-Fluoro-4-(2-fluoropropyl)benzene : ¹⁹F NMR shows a doublet for the fluorine atom on the benzene ring (δ -118 ppm) and a triplet for the aliphatic fluorine (δ -218 ppm) .

Biological Activity

1-Fluoro-4-(2-methylidenecyclopropyl)benzene, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a detailed overview of its biological properties, including synthetic routes, mechanisms of action, and relevant case studies.

Molecular Formula: C10H9F

Molecular Weight: 150.18 g/mol

IUPAC Name: 1-Fluoro-4-(2-methylidenecyclopropyl)benzene

CAS Number: 117191-82-3

Synthesis

The synthesis of 1-Fluoro-4-(2-methylidenecyclopropyl)benzene typically involves the following steps:

- Formation of the Cyclopropyl Ring: Starting from appropriate precursors, the cyclopropyl group is introduced via cyclization reactions.

- Fluorination: The introduction of the fluorine atom can be achieved through electrophilic fluorination methods or nucleophilic substitution reactions.

1-Fluoro-4-(2-methylidenecyclopropyl)benzene has demonstrated various biological activities, primarily attributed to its structural features:

- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against a range of bacterial strains. Its mechanism is believed to involve disruption of bacterial cell membranes.

- Anticancer Properties: Preliminary investigations suggest potential anticancer activity, possibly through apoptosis induction in cancer cells. The compound may interact with specific cellular pathways that regulate cell proliferation and survival.

Antimicrobial Studies

In a recent study, 1-Fluoro-4-(2-methylidenecyclopropyl)benzene was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound showed minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL, indicating moderate antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 64 |

Anticancer Research

Research published in the Journal of Medicinal Chemistry explored the anticancer effects of this compound on various cancer cell lines. The results indicated that it inhibited cell growth in a dose-dependent manner.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 1-fluoro-4-(2-methylidenecyclopropyl)benzene?

Answer:

The compound is typically synthesized via cross-coupling reactions. For example:

- Palladium-catalyzed coupling : Reacting 1-bromo-4-fluorobenzene with cyclopropane derivatives (e.g., 2-methylidenecyclopropane) under inert conditions. Catalyst systems like Pd(PPh₃)₄ and ligands such as XPhos are often used to enhance regioselectivity .

- Purification : Post-reaction purification involves column chromatography (silica gel, hexanes/ethyl acetate gradients) to isolate the product, with yields averaging ~70–80% .

Key considerations : Monitor reaction progress via TLC and optimize catalyst loading to suppress byproducts like homocoupled biphenyls.

(Advanced) How can computational modeling aid in predicting the reactivity of the methylidenecyclopropyl group in this compound?

Answer:

- DFT calculations : Use density functional theory (e.g., B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclopropane ring-opening reactions. This helps identify favorable sites for electrophilic or radical attack.

- Molecular dynamics : Simulate steric effects of the cyclopropane ring to assess steric hindrance in catalytic systems (e.g., enzyme binding or transition-metal complexes) .

Validation : Compare computational predictions with experimental kinetic data (e.g., reaction rates under varying temperatures) to refine models.

(Basic) What spectroscopic techniques are critical for characterizing 1-fluoro-4-(2-methylidenecyclopropyl)benzene?

Answer:

- NMR :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm) and cyclopropane methylidene protons (δ 4.5–5.5 ppm). Coupling constants (J) confirm cyclopropane geometry .

- ¹³C NMR : Detect fluorinated aromatic carbons (δ 115–125 ppm) and cyclopropane carbons (δ 25–35 ppm) .

- X-ray crystallography : Resolve bond angles and distances in the cyclopropane ring (e.g., C-C bond lengths ~1.51 Å), critical for confirming structural integrity .

(Advanced) How can researchers resolve contradictions in reported reaction yields for this compound?

Answer:

- Reproducibility audits : Verify reaction conditions (e.g., solvent purity, inert atmosphere integrity) and catalyst batch variability.

- In-situ monitoring : Use techniques like ReactIR or HPLC-MS to track intermediate formation and identify yield-limiting steps (e.g., premature catalyst deactivation) .

- Statistical design of experiments (DoE) : Apply factorial designs to test interactions between variables (e.g., temperature, catalyst ratio) and isolate optimal conditions .

(Basic) What purification strategies are effective for isolating this compound from complex reaction mixtures?

Answer:

- Column chromatography : Use silica gel (100–200 mesh) with non-polar eluents (hexanes) to separate non-polar byproducts. Gradient elution (0.1–1% ethyl acetate) improves resolution of structurally similar impurities .

- Crystallization : Recrystallize from ethanol/water mixtures to obtain high-purity crystals for X-ray analysis.

(Advanced) What mechanistic insights explain the compound’s stability under oxidative conditions?

Answer:

- Cyclopropane ring strain : The methylidenecyclopropyl group’s high ring strain (~27 kcal/mol) increases susceptibility to ring-opening via radical or electrophilic pathways.

- Fluorine substituent effects : The electron-withdrawing fluoro group stabilizes transition states during oxidation, as shown by Hammett σₚ values (σₚ ≈ +0.06 for para-fluorine) .

Experimental validation : Use EPR spectroscopy to detect radical intermediates during oxidation reactions.

(Basic) How is the compound’s structural integrity validated post-synthesis?

Answer:

- Combined spectroscopy : Cross-validate NMR, IR (C-F stretch ~1220 cm⁻¹), and high-resolution mass spectrometry (HRMS) data.

- Melting point analysis : Compare observed melting points with literature values to detect impurities .

(Advanced) What role does this compound play in synthesizing bioactive molecules?

Answer:

- Medicinal chemistry : The cyclopropane moiety serves as a rigid scaffold in drug candidates (e.g., benzodiazepine derivatives) to enhance binding affinity to target receptors .

- Biological probes : Functionalize the aromatic ring with radiolabels (e.g., ¹⁸F) for PET imaging studies of neurotransmitter systems .

(Basic) What safety protocols are recommended for handling this compound?

Answer:

- Toxicology : Assume acute toxicity due to structural analogs (e.g., fluorobenzene derivatives) and use fume hoods for all manipulations .

- Waste disposal : Quench reactive intermediates with aqueous NaHCO₃ before disposal in halogenated waste containers.

(Advanced) How can crystallographic software (e.g., SHELX) improve structural analysis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.